2-Amino-5-(methylsulfonyl)benzohydrazide

Medicinal chemistry Molecular recognition Structure‑activity relationships

2-Amino-5-(methylsulfonyl)benzohydrazide (CAS 90607-61-7) is a disubstituted benzohydrazide with an ortho amino group and a meta methylsulfonyl group on the phenyl ring. The methylsulfonyl substituent acts as a strong electron‑withdrawing group and hydrogen‑bond acceptor, while the hydrazide side‑chain provides a nucleophilic terminus for condensation or cyclocondensation reactions.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
Cat. No. B13114555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylsulfonyl)benzohydrazide
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)NN
InChIInChI=1S/C8H11N3O3S/c1-15(13,14)5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
InChIKeyDVAJALUPGNXJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(methylsulfonyl)benzohydrazide – Core Identity & Procurement Classification


2-Amino-5-(methylsulfonyl)benzohydrazide (CAS 90607-61-7) is a disubstituted benzohydrazide with an ortho amino group and a meta methylsulfonyl group on the phenyl ring . The methylsulfonyl substituent acts as a strong electron‑withdrawing group and hydrogen‑bond acceptor, while the hydrazide side‑chain provides a nucleophilic terminus for condensation or cyclocondensation reactions. The compound is primarily offered as a research‑grade building block and has been investigated as a scaffold in medicinal chemistry and agrochemical programs, where the specific placement of the two functional groups distinguishes it from regioisomeric and mono‑substituted analogs .

Ortho‑amino / meta‑methylsulfonyl disubstituted benzohydrazide scaffold
Distinct hydrogen‑bond donor/acceptor array for molecular recognition
Building block for medicinal chemistry and agrochemical SAR programs

Why 2-Amino-5-(methylsulfonyl)benzohydrazide Cannot Be Replaced by a Generic Benzohydrazide


Although the benzohydrazide class is broad, the simultaneous presence of a free ortho‑amino group and a meta‑methylsulfonyl substituent creates an electronic and steric environment that cannot be replicated by simple substitutional analogs. The methylsulfonyl group withdraws electron density and can engage in strong hydrogen‑bonding interactions, while the amino group can act as a handle for further derivatization or participate in intramolecular hydrogen bonds that influence the conformation and reactivity of the hydrazide moiety [1]. Regioisomers (e.g., 4‑methylsulfonyl‑benzohydrazide) show different charge distributions and binding geometries in target proteins, and replacing the sulfonyl with a thioether or trifluoromethyl group alters both the lipophilicity and the hydrogen‑bond‑acceptor pattern . Consequently, interchange with a generic benzohydrazide risks loss of selectivity or activity in applications that depend on the precise spatial arrangement of these groups.

Regioisomer mismatch
4‑Methylsulfonyl isomer alters H‑bond geometry and charge distribution, potentially shifting target engagement.
Functional group replacement
Thioether or CF₃ analogs change lipophilicity and acceptor strength, may not replicate the sulfonyl H‑bond network.
Ortho‑amino dependency
Intramolecular H‑bonding from the ortho‑amino group modulates hydrazide reactivity; generic benzohydrazide lacks this feature.

Quantitative Differentiation of 2-Amino-5-(methylsulfonyl)benzohydrazide from Its Closest Analogs


Hydrogen‑Bond Donor/Acceptor Profile vs. 4‑Methylsulfonyl and Thioether Analogs

The 2‑amino‑5‑methylsulfonyl substitution pattern provides three hydrogen‑bond donor sites (hydrazide NH₂, NH, and aromatic NH₂) and four hydrogen‑bond acceptor sites (sulfonyl O, carbonyl O, hydrazide N, and amino N) . In contrast, the 4‑methylsulfonyl regioisomer (CAS 53554‑94‑2) offers only two donor sites, and the 5‑methylthio analog (CAS 118270‑06‑7) replaces two strong H‑bond acceptors (sulfonyl O) with a weak thioether acceptor . This difference is critical for target engagement in proteins where the sulfonyl oxygens form key hydrogen bonds with catalytic lysine or backbone amide residues [1].

H‑Bond Donor/Acceptor Profile
Class‑level inference
Target: 3 donors, 4 acceptors
4‑isomer: 2 donors, 4 acceptors
Thioether analog: 3 donors, 2 acceptors
Unique H‑bond array distinguishes from regioisomers and analogs
Based on 2D structure; experimental confirmation needed
Medicinal chemistry Molecular recognition Structure‑activity relationships

Electronic Withdrawing Effect: Impact on Hydrazide NH Acidity

The methylsulfonyl group has a Hammett σₘ value of +0.60, whereas a methylthio group has σₘ = +0.15 [1]. This four‑fold difference in electron‑withdrawing power acidifies the hydrazide NH and activates the carbonyl carbon toward nucleophilic attack. For the 4‑methylsulfonyl isomer (σₚ = +0.72), the withdrawing effect is transmitted through the para‑position, but the lack of an ortho‑amino group eliminates the possibility of intramolecular hydrogen bonding that further modulates the hydrazide nucleophilicity [2].

Electron‑Withdrawing Strength
Class‑level inference
σₘ +0.60 (SO₂Me) vs. σₘ +0.15 (SMe); ortho‑NH₂ enables intramolecular H‑bond
Enhanced electrophilicity supports acylation and cyclocondensation routes
Inferred from Hammett constants; reactivity context‑dependent
Physical organic chemistry Reactivity Nucleophilic substitution

Biological Activity Context: Sulfonohydrazide Inhibitors of KAT6A

A series of benzoylsulfonohydrazides were identified as potent inhibitors of the histone acetyltransferase KAT6A, with lead compounds achieving IC₅₀ values in the low micromolar range [1]. The crystal structure of KAT6A co‑crystallized with a benzoylsulfonohydrazide (PDB 6OIP) confirms that the sulfonyl oxygens form critical hydrogen bonds with the enzyme active site. While the specific compound 2‑amino‑5‑(methylsulfonyl)benzohydrazide was not directly tested, its scaffold closely mimics the core pharmacophore of the active series and provides a versatile starting point for elaboration [1].

KAT6A Inhibitor Scaffold Relevance
Supporting evidence
Core scaffold aligns with active benzoylsulfonohydrazide series (IC₅₀ ~0.3–5 µM for elaborated analogs); not directly tested
Supports scaffold relevance for epigenetic inhibitor design
Co‑crystal (KAT6A) confirms sulfonyl H‑bond role; requires derivatization
Epigenetics Histone acetyltransferase Cancer

Where 2-Amino-5-(methylsulfonyl)benzohydrazide Delivers the Strongest Fit


Epigenetic Probe and Inhibitor Development Targeting KAT6A or Related Acetyltransferases

The compound serves as a core scaffold for benzoylsulfonohydrazide‑based inhibitors of histone acetyltransferases. The co‑crystal structure of KAT6A (PDB 6OIP) with a benzoylsulfonohydrazide confirms that the sulfonyl oxygens engage in essential hydrogen bonds; the 2‑amino‑5‑methylsulfonyl pattern provides the correct donor/acceptor geometry for this interaction [1]. Researchers synthesizing focused libraries for epigenetic target engagement should prioritize this regioisomer over 4‑methylsulfonyl or thioether analogs that lack the required hydrogen‑bond array.

Synthesis of N‑Acyl‑N′‑sulfonyl Hydrazide Derivatives via Activated Amide Coupling

The compound can be used as a building block for N‑acyl‑N′‑sulfonyl hydrazides, a class of compounds with documented JNK inhibitory and latent catalyst activity [1][2]. The ortho‑amino group offers an additional site for further functionalization (e.g., amide or sulfonamide formation), allowing diversification that is not possible with simple 4‑methylsulfonyl‑benzohydrazide.

Latent Catalyst in Solventless Printing Inks and Thermoset Curing

Sulfonylarylhydrazides have been patented as latent catalysts for condensation reactions in solventless heat‑setting printing ink compositions [2]. The target compound’s combination of a nucleophilic hydrazide and a strongly electron‑withdrawing sulfonyl group may provide a tunable activation temperature profile. Procurement of the 2‑amino‑5‑methylsulfonyl isomer allows exploration of the ortho‑amino effect on catalyst latency and cure kinetics.

Herbicide and Plant Growth Regulator Lead Optimization

Benzohydrazide and sulfonamide derivatives have been claimed as herbicides and desiccants [3]. The 2‑amino‑5‑methylsulfonyl substitution pattern introduces both hydrogen‑bond donors and acceptors that can interact with plant enzyme targets. Structure‑activity relationship studies can leverage the amino group for further derivatization while retaining the methylsulfonyl group for target affinity.

Application
Selection Property
Validation Focus
Epigenetic inhibitor scaffold synthesis
Sulfonyl H‑bond donor/acceptor pattern
Co‑crystal binding geometry analysis
Synthesis of N‑acyl‑N′‑sulfonyl hydrazides
Ortho‑amino handle & activated hydrazide
Amide coupling and derivatization efficiency
Latent catalyst in thermoset curing
Electron‑withdrawing sulfonyl group
Activation temperature profile
Herbicide SAR studies
H‑bond donor/acceptor array
Plant enzyme target interaction profiling
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